
N-methyl-2-phenyl-N-prop-2-ynylprop-2-en-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-phenyl-N-prop-2-ynylprop-2-en-1-amine;hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including an amine, a phenyl ring, and a prop-2-ynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-phenyl-N-prop-2-ynylprop-2-en-1-amine;hydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of aniline derivatives followed by the introduction of the prop-2-ynyl group through a Sonogashira coupling reaction. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve yield and efficiency. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-2-phenyl-N-prop-2-ynylprop-2-en-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenyl ring and amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
Major products formed from these reactions include various substituted amines, phenyl derivatives, and other functionalized organic compounds. These products can be further utilized in different applications or as intermediates in more complex syntheses.
Aplicaciones Científicas De Investigación
N-methyl-2-phenyl-N-prop-2-ynylprop-2-en-1-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mecanismo De Acción
The mechanism of action of N-methyl-2-phenyl-N-prop-2-ynylprop-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other substituted amines and phenyl derivatives, such as:
- N-methyl-2-phenylprop-2-en-1-amine
- N-prop-2-ynyl-2-phenylprop-2-en-1-amine
- N-methyl-2-phenyl-N-prop-2-ynylamine
Uniqueness
What sets N-methyl-2-phenyl-N-prop-2-ynylprop-2-en-1-amine;hydrochloride apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications where other compounds may not be as effective.
Propiedades
Fórmula molecular |
C13H16ClN |
|---|---|
Peso molecular |
221.72 g/mol |
Nombre IUPAC |
N-methyl-2-phenyl-N-prop-2-ynylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C13H15N.ClH/c1-4-10-14(3)11-12(2)13-8-6-5-7-9-13;/h1,5-9H,2,10-11H2,3H3;1H |
Clave InChI |
XCBZPJYEYUMBFA-UHFFFAOYSA-N |
SMILES canónico |
CN(CC#C)CC(=C)C1=CC=CC=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



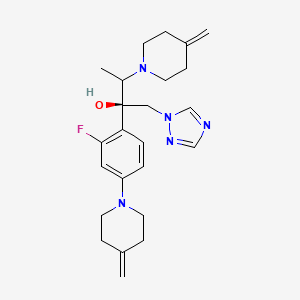
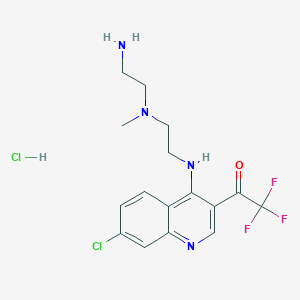
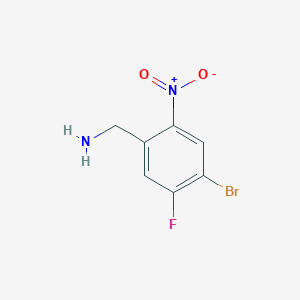
![(2S)-2-amino-3-[3-[5-[(2R)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B13433942.png)

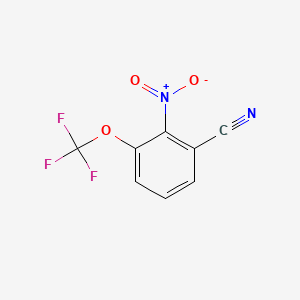
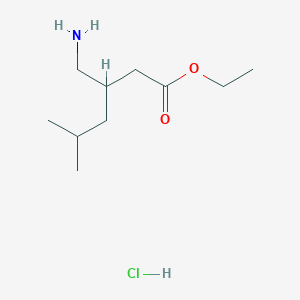




![5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone](/img/structure/B13434016.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434019.png)
